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Compound of Interest

Compound Name: Cyclododecen-1-yl acetate

Cat. No.: B15373661

A comprehensive comparison of computational and experimental data for Cyclododecen-1-yl
acetate is currently hindered by a significant lack of publicly available information. Searches for
experimental and computational studies on this specific molecule have yielded minimal results,
making a direct comparative analysis as requested not feasible at this time.

To provide a valuable resource for researchers, this guide instead focuses on a comparative
analysis of two closely related and better-documented compounds: Cyclododecanol, 1-acetate
(the saturated ring analog) and Cyclododecene (the parent cycloalkene). This approach allows
for an illustrative comparison of experimental data and computational predictions for a similar
chemical scaffold, offering insights that may be partially extrapolated to the target molecule.

Comparison of Physicochemical Properties

The following table summarizes the available experimental and computed data for
Cyclododecanol, 1-acetate and Cyclododecene. It is important to note the sparseness of
experimental values, a common challenge in the study of specialized chemical compounds.
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Methodologies

Experimental Protocols

The available experimental data is limited to the Kovats Retention Index, a measure used in

gas chromatography to identify compounds.

e Gas Chromatography (GC): The Kovats Retention Index for Cyclododecanol, 1-acetate and

Cyclododecene was determined using gas chromatography.[1][2][3] In this technique, the

compound is vaporized and passed through a column with a stationary phase. The retention

time of the compound is compared to that of a series of n-alkane standards to calculate the

index. The specific column type (e.g., semi-standard non-polar, standard non-polar)

influences the resulting value.

Computational Methods

The computational data presented is sourced from the PubChem database, which curates

information from various depositors and computational models.
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¢ Molecular Weight: This is calculated based on the chemical formula and the standard atomic
weights of the constituent elements.[1][2][3]

e Computed Properties: PubChem utilizes various computational models to predict properties.
For example, the molecular weight and other descriptors are often computed using
proprietary algorithms or well-established software packages.[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the general workflow for comparing experimental and
computational data and a logical relationship for property prediction.

Workflow for Comparing Experimental and Computational Data
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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental
and computational data for a chemical compound.

Logical Relationship for Property Prediction

Molecular Structure
(Cyclododecen-1-yl acetate)

Computational Methods
(e.g., DFT, Molecular Mechanics)

Predicted Properties
(e.g., Boiling Point, Spectra)

Click to download full resolution via product page

Caption: A diagram showing the logical progression from molecular structure to computationally
predicted properties and subsequent experimental validation.

In conclusion, while a direct comparison for Cyclododecen-1-yl acetate is not currently
possible due to a lack of data, the analysis of its close analogs, Cyclododecanol, 1-acetate and
Cyclododecene, provides a framework for how such a comparison could be conducted. This
guide highlights the importance of both experimental and computational approaches in
chemical research and underscores the existing data gaps for certain specialized molecules.
Further research is needed to generate the necessary experimental data to validate and refine
computational models for compounds like Cyclododecen-1-yl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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